Hématéine

Vue d'ensemble

Description

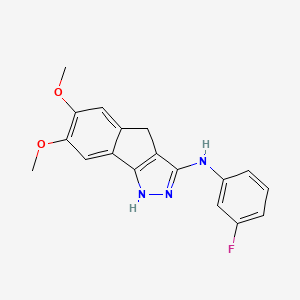

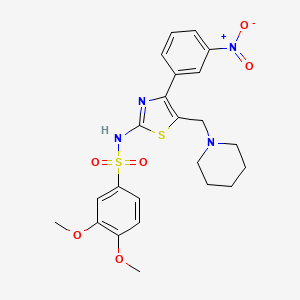

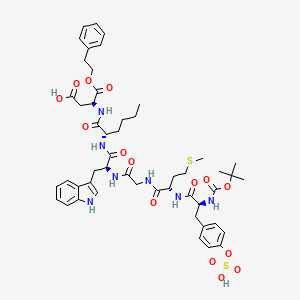

L’hématéine est un dérivé oxydé de l’hématoxyline, un colorant naturel extrait du bois de cœur de l’arbre du bois d’Inde (Haematoxylum campechianum). Elle est principalement utilisée en coloration biologique, en particulier en histologie et en cytologie, pour mettre en évidence les structures cellulaires. L’this compound ne doit pas être confondue avec l’hématine, qui est un pigment brun à noir contenant du fer formé par la décomposition de l’hémoglobine .

Applications De Recherche Scientifique

Hematein has a wide range of applications in scientific research:

Histology and Cytology: Hematein, in combination with metal ions, is used to stain cell nuclei and other cellular structures.

Biological Research: Hematein stains are used to study the structure and function of various biological tissues and cells.

Mécanisme D'action

Le mécanisme de coloration de l’hématéine implique la formation de complexes avec des ions métalliques, qui se lient ensuite à des composants cellulaires spécifiques :

Liaison à l’ADN : Le complexe aluminium-hématéine se lie aux groupes phosphate de l’ADN, mettant en évidence la chromatine dans les noyaux cellulaires.

Attraction électrostatique : Les complexes cationiques this compound-Al^3+ sont attirés par les groupes phosphate chargés négativement dans l’ADN.

Composés similaires :

Hématoxyline : Le précurseur de l’this compound, utilisé sous sa forme oxydée pour la coloration.

Brazileïne : Un autre colorant naturel similaire à l’this compound, dérivé de l’arbre du bois de Brésil.

Unicité de l’this compound : La capacité de l’this compound à former des complexes stables avec divers ions métalliques, en particulier l’aluminium, la rend très efficace pour la coloration des structures cellulaires. Sa polyvalence et sa fiabilité dans les applications de coloration biologique la distinguent des autres composés similaires .

Analyse Biochimique

Biochemical Properties

Hematein is relatively colorless and without further modifications has little or no value as a biological stain . To produce a functional dye, hematoxylin is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3 ), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .

Cellular Effects

The value of Hematein lies in the capacity of aluminum hematoxylin solutions to stain the chromatin of cell nuclei . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with hematoxylin stains remain key diagnostic markers in the evaluation of pathological changes .

Molecular Mechanism

Hematein-Al complexes bind to nuclear molecules that have been proposed to include basic (positively charged) proteins such as histones as well as deoxyribonucleic acid (DNA) .

Temporal Effects in Laboratory Settings

The stability of Hematein is influenced by the oxidation process. Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, hematoxylin and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation .

Metabolic Pathways

Hematein is involved in the metabolic pathway of the staining process, where it binds to metallic ions to form a functional dye .

Transport and Distribution

The transport and distribution of Hematein within cells and tissues are facilitated by its binding to metallic ions .

Subcellular Localization

Hematein is localized in the cell nucleus where it binds to the chromatin .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’hématéine est produite par l’oxydation de l’hématoxyline. Cette oxydation peut être réalisée par différentes méthodes :

Oxygène atmosphérique : L’hématoxyline est exposée à l’air, ce qui permet une oxydation naturelle pendant plusieurs semaines.

Oxydants chimiques : L’iodate de sodium est couramment utilisé pour oxyder rapidement l’hématoxyline en this compound.

Méthodes de production industrielle : Dans les milieux industriels, le processus d’oxydation est souvent accéléré à l’aide d’oxydants chimiques pour répondre à la demande d’this compound dans les applications de coloration biologique. L’utilisation de l’iodate de sodium est privilégiée en raison de son efficacité et de sa fiabilité .

Types de réactions :

Oxydation : La réaction principale pour la production d’this compound à partir de l’hématoxyline.

Formation de complexes : L’this compound forme des complexes avec des ions métalliques tels que l’aluminium, le fer et le chrome.

Réactifs et conditions courants :

Oxydants : Iodate de sodium, oxygène atmosphérique.

Ions métalliques : Aluminium (Al^3+), fer (Fe^3+), chrome (Cr^3+).

Principaux produits :

Complexe aluminium-hématéine : Utilisé dans la coloration de routine des noyaux cellulaires.

Complexe fer-hématéine : Produit des colorations bleu très foncé ou noires.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Histologie et cytologie : L’this compound, en combinaison avec des ions métalliques, est utilisée pour colorer les noyaux cellulaires et autres structures cellulaires.

Recherche biologique : Les colorations à l’this compound sont utilisées pour étudier la structure et la fonction de divers tissus et cellules biologiques.

Comparaison Avec Des Composés Similaires

Haematoxylin: The precursor to hematein, used in its oxidized form for staining.

Brazilein: Another natural dye similar to hematein, derived from the brazilwood tree.

Uniqueness of Hematein: Hematein’s ability to form stable complexes with various metal ions, particularly aluminum, makes it highly effective for staining cellular structures. Its versatility and reliability in biological staining applications set it apart from other similar compounds .

Propriétés

IUPAC Name |

4,6a,9,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,18-21H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNSUZPWERIYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C(=C4OCC31O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874767 | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-25-2 | |

| Record name | Hematein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-9(6H)-one, 6a,7-dihydro-3,4,6a,10-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6a,7-dihydro-3,4,6a,10-tetrahydroxybenz[b]indeno[1,2-d]pyran-9(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Q1SYD10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hematein, in conjunction with metal ions like aluminum, primarily targets chromatin within the nucleus, resulting in the characteristic blue staining of nuclei in histological sections. [] While DNA is considered the main target, the exact nature of the dye-chromatin complex and whether it involves direct interaction with DNA or associated proteins is still debated. []

A: The formation of chelates between hematein and metal ions, such as aluminum or iron, is crucial for its staining ability. [, ] These chelates can bind to tissues through a combination of hydrogen bonding from hematein and ionic bonding from the metal ion. This mordant staining can provide specificity, with chromium hematoxylin targeting strong acids and zirconyl hematoxylin showing selectivity for acidic mucins. []

A: Research suggests that hematein can inhibit Casein Kinase II (CK2), an enzyme implicated in cancer cell growth. [] It also demonstrates anti-inflammatory properties by reducing reactive oxygen species generation and suppressing NF-κB activation. [] This inhibition of NF-κB has been linked to the downregulation of VCAM-1 expression, potentially impacting atherosclerosis. []

ANone: Hematein has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol.

A: Raman and 27Al NMR spectroscopies are valuable tools for characterizing hematein and its complexes with metals like aluminum. [] These techniques provide insights into the coordination chemistry, revealing that hematein coordinates to Al(III) through its carbonyl and hydroxyl groups, with possible involvement of the aromatic rings. []

A: Research has explored the use of hematein as a redox-active probe in amperometric biosensors for penicillin detection. [] The principle relies on hematein's pH sensitivity. Changes in local pH, resulting from penicillin hydrolysis by immobilized penicillinase, alter hematein's electrochemical behavior, leading to detectable current changes proportional to penicillin concentration. []

ANone: The provided research papers primarily focus on hematein's use as a stain and its biological activities. There is limited information available regarding its catalytic properties or applications in catalysis.

A: Yes, molecular docking studies have been employed to investigate the binding of hematein and its analogs to specific protein targets, such as Barrier-to-Autointegration Factor 1 (BAF1). [] These simulations help predict binding affinities and provide insights into potential mechanisms of action. []

A: Molecular docking studies suggest that the oxidation state of hematein and its analogs significantly impacts their binding affinity to BAF1. Oxidized forms, like hematein and brazilein, exhibit stronger binding compared to their reduced counterparts, hematoxylin and brazilin, respectively. [] The presence and position of hydroxyl groups also contribute to the binding interactions and overall affinity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)